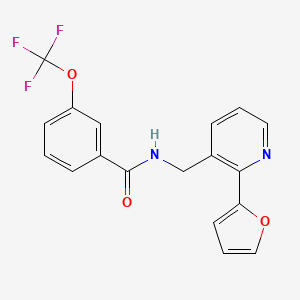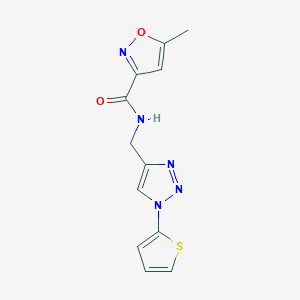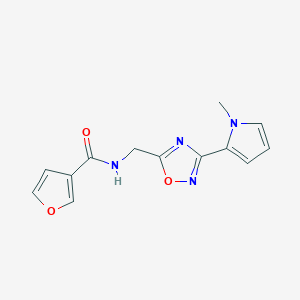
N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide” are not available, similar compounds have been synthesized and studied . The synthesis of these compounds often involves the reaction of a benzyl group with a pyrrolidine ring, followed by the introduction of a benzamide group .Applications De Recherche Scientifique
Dopamine D4 Antagonism
N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide has been investigated for its potential as a selective antagonist for the human dopamine D4 receptor (hD(4)). A series of these compounds demonstrated potent ligand activity selective for hD(4) over hD(2) and alpha(1) receptors. These findings suggest a potential application in researching the modulation of dopamine-related pathways and disorders (Egle et al., 2004).
Anticonvulsant and Sedative-Hypnotic Activity
In another study, derivatives of N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide were designed and synthesized to evaluate as anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, and one compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating a role in benzodiazepine receptor pharmacology (Faizi et al., 2017).
Iron-Catalyzed Fluorination
A study on the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron showcased that upon exposure to iron(II) triflate, N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer, providing the corresponding fluorides in high yield. This research highlights a potential application in organic synthesis and fluorination reactions (Groendyke et al., 2016).
κ Opioid Receptor Antagonism
Research has found arylphenylpyrrolidinylmethylphenoxybenzamides, structurally related to N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide, to have high affinity and selectivity for κ opioid receptors. These compounds were potent antagonists of κ opioid receptors, suggesting their potential use in developing treatments for conditions mediated by these receptors (Mitch et al., 2011).
PET Imaging of Breast Cancer
A specific ligand for PET imaging of sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, showed potential for the detection of breast cancer. Its high uptake in breast cancer tumors in preclinical models suggests its application in diagnostic imaging and possibly in the investigation of sigma receptor involvement in cancer (Shiue et al., 2000).
Antimicrobial Activity
Another study synthesized derivatives containing the N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide scaffold and evaluated them for antimicrobial activity. Certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for developing new antimicrobial agents (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)20-15-10-11-21(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEAODXWXHZRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)

![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)




![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2969325.png)
![3,4,5-trimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2969326.png)

![N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2969330.png)